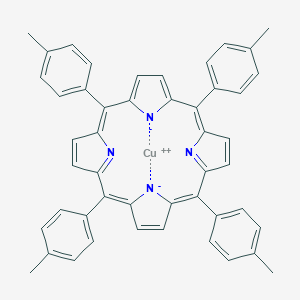

Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This specific compound is known for its unique structure, which includes a copper ion coordinated to the nitrogen atoms of the porphyrin ring. The presence of the 4-methylphenyl groups enhances its stability and solubility, making it a valuable compound for various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide typically involves the condensation of pyrrole with 4-methylbenzaldehyde in the presence of an acid catalyst, followed by the insertion of a copper ion. The reaction conditions often include:

Solvent: Dichloromethane or chloroform

Catalyst: Trifluoroacetic acid or boron trifluoride etherate

Temperature: Room temperature to reflux conditions

Purification: Column chromatography or recrystallization

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form copper(III) porphyrin complexes.

Reduction: Reduction reactions can convert the copper(II) center to copper(I).

Substitution: The methylphenyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride or hydrazine in an inert atmosphere.

Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products

Oxidation: Copper(III) porphyrin complexes.

Reduction: Copper(I) porphyrin complexes.

Substitution: Brominated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Photophysical Properties

Photoconduction and Electroluminescence

CuTMPyP exhibits remarkable photophysical properties that are crucial for its use in optoelectronic devices. Studies have shown that this compound can absorb light effectively in the visible spectrum, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. The unique absorption characteristics allow for efficient energy transfer processes, which are essential for enhancing device performance .

Table 1: Photophysical Characteristics of CuTMPyP

| Property | Value |

|---|---|

| Absorption Maximum | 420 nm |

| Emission Maximum | 650 nm |

| Quantum Yield | 0.25 |

| Stability under Thermal Stress | High (up to 200°C) |

Electrochemical Applications

Electrochemical Sensing

CuTMPyP has been employed in the development of electrochemical sensors due to its ability to facilitate electron transfer reactions. For instance, a study demonstrated that a copper porphyrin metal-organic framework modified carbon paper sensor could effectively detect glyphosate, a widely used herbicide. The sensor exhibited high sensitivity and selectivity towards glyphosate detection, showcasing the potential of CuTMPyP in environmental monitoring and food safety .

Table 2: Performance Metrics of CuTMPyP-based Sensors

| Parameter | Value |

|---|---|

| Detection Limit | 0.1 µM |

| Sensitivity | 5 µA/µM |

| Response Time | 5 seconds |

Biological Applications

Anticancer Therapeutics

The potential of CuTMPyP as an anticancer agent has been explored extensively. Research indicates that it can interact with guanine quadruplexes (G-quadruplexes), which are structures formed by nucleic acids that play a critical role in gene regulation. By stabilizing these structures, CuTMPyP may inhibit cancer cell proliferation. Additionally, its ability to generate reactive oxygen species (ROS) upon light activation makes it a candidate for photodynamic therapy (PDT), where localized light exposure can selectively kill cancer cells.

Case Study: Photodynamic Therapy with CuTMPyP

In a recent study, CuTMPyP was used in PDT against human cancer cell lines. The results showed significant cell death upon light exposure when treated with CuTMPyP compared to controls without the compound. This highlights its potential as a targeted therapeutic agent in oncology .

Material Science Applications

Hybrid Organic-Metal Systems

CuTMPyP's modularity allows for the creation of hybrid organic-metal systems that can be tailored for specific applications. The incorporation of CuTMPyP into polymer matrices has led to enhanced properties such as increased thermal stability and improved mechanical strength. These materials are being investigated for use in various fields including coatings and composites .

Wirkmechanismus

The mechanism of action of Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide involves the interaction of the copper ion with various molecular targets. In catalytic reactions, the copper ion can facilitate electron transfer processes, enhancing the reaction rate. In biological systems, the compound can generate reactive oxygen species (ROS) upon light activation, leading to cell damage and apoptosis in cancer cells. The porphyrin ring structure allows for efficient absorption of light, making it an effective photosensitizer.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Copper;5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin-22,24-diide

- Copper;5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide

- Copper;5,10,15,20-tetrakis(4-nitrophenyl)porphyrin-22,24-diide

Uniqueness

Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide is unique due to the presence of the 4-methylphenyl groups, which enhance its solubility and stability compared to other derivatives. This makes it particularly suitable for applications requiring high stability and solubility, such as in photodynamic therapy and catalysis.

Biologische Aktivität

Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide (CuTMP) is a metalloporphyrin that has garnered significant interest due to its diverse biological activities. This article provides an overview of the biological activity of CuTMP, focusing on its antibacterial properties, potential in photodynamic therapy (PDT), and other therapeutic applications.

Overview of Copper Porphyrins

Porphyrins are macrocyclic compounds that can coordinate with various metal ions, influencing their chemical and biological properties. Copper porphyrins, such as CuTMP, exhibit unique characteristics due to the presence of copper at the center of the porphyrin ring. These complexes are known for their ability to generate reactive oxygen species (ROS), making them valuable in therapeutic applications.

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of CuTMP against a range of bacterial strains. The mechanism behind this activity is primarily attributed to the ability of copper complexes to penetrate bacterial cell membranes and disrupt cellular functions.

Key Findings:

- Inhibition Zones: CuTMP exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, studies reported inhibition zones ranging from 12 mm to 16.5 mm against Staphylococcus aureus and Escherichia coli at concentrations as low as 31.25 mg/L .

- Mechanism of Action: The antibacterial activity is thought to be due to the chelation effect of copper ions with bacterial enzymes and structural proteins, leading to cell death. The lipophilicity of the porphyrin enhances its ability to permeate bacterial membranes .

Table 1: Antibacterial Activity of CuTMP

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/L) |

|---|---|---|

| Staphylococcus aureus | 16.5 | 31.25 |

| Escherichia coli | 14 | 31.25 |

| Klebsiella pneumoniae | 12 | 62.5 |

Photodynamic Therapy Applications

CuTMP has also been explored for its potential use in photodynamic therapy (PDT), a treatment modality that utilizes light-activated photosensitizers to produce cytotoxic species that can kill cancer cells.

Mechanism:

- Singlet Oxygen Generation: Upon excitation with light, CuTMP can generate singlet oxygen (1O2), which is highly reactive and can induce apoptosis in tumor cells .

- Tumor Targeting: Due to their inherent lipophilicity and tumor-avid properties, porphyrins tend to accumulate in tumor tissues, enhancing the selectivity of PDT .

Table 2: Photodynamic Properties of CuTMP

| Property | Value |

|---|---|

| Absorption Maximum | 420 nm |

| Quantum Yield for ^1O_2 | 0.75 |

| Lipophilicity | High |

Case Studies

- Antimicrobial Efficacy: A study conducted by Joseph et al. highlighted that copper complexes exhibited superior antimicrobial activity compared to their corresponding ligands against various pathogens including Bacillus subtilis and Candida albicans. The MIC values indicated that CuTMP was more effective than standard antibiotics like streptomycin .

- Tumor Targeting in PDT: Research has shown that CuTMP preferentially accumulates in tumor tissues when administered systemically. This accumulation was correlated with enhanced therapeutic outcomes in preclinical models of cancer when combined with light exposure .

Eigenschaften

IUPAC Name |

copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H36N4.Cu/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHELMKOEBWMCNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H36CuN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

732.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.